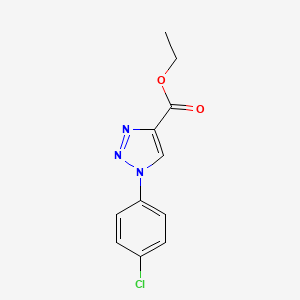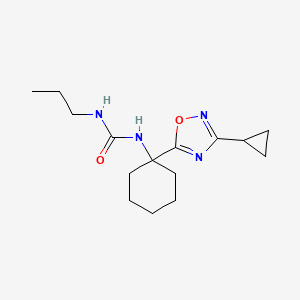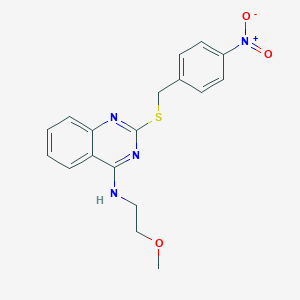
3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the CAS Number 2173997-24-3 . It has a molecular weight of 226.11 . This compound is typically in a solid form .
Molecular Structure Analysis
The molecular structure of “3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is based on the InChI Code: 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7 (6)8 (11)12;;/h1,4-5H,2-3,9H2;2*1H .
Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is a solid compound with a molecular weight of 226.11 . It is typically stored at room temperature .
Aplicaciones Científicas De Investigación
Polymerization Reactions
This compound serves as a monomer in polymerization reactions. It’s utilized to synthesize polymers that are involved in nucleic acid complexation and the formation of complexes . These polymers have potential applications in biotechnology and medicine, particularly in gene therapy and drug delivery systems.
Antifouling Surfaces
The compound’s derivatives can be grafted onto surfaces to create antifouling coatings. Such coatings are essential in medical devices, marine vessels, and water treatment facilities to prevent biofilm formation and microbial corrosion .
Bioconjugation
Due to its reactive amino group, this compound can be used for bioconjugation with biomolecules. This is crucial for developing targeted drug delivery systems and for attaching drugs to carriers with specificity to certain types of cells or tissues .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for the detection and quantification of various biological substances. Its ability to form complexes with other molecules makes it valuable for assays and diagnostic tests .
Material Science
This compound is instrumental in the synthesis of new materials with unique properties. It can be used to modify the surface properties of materials, enhancing their biocompatibility, stability, and functionality .
Safety and Handling Research
Research into the safe handling and storage of this compound is vital due to its potential hazards. Studies focus on its stability, reactivity, and the development of safety protocols to mitigate risks associated with its use .
Mecanismo De Acción
Safety and Hazards
This compound has several safety precautions associated with it. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Propiedades
IUPAC Name |
3-(2-aminoethyl)-6-methylpyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-6-4-7(11)10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDPHQYFVSHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)



![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)

![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)


![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2573894.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)

